molecular formula C20H20N4O4S2 B2767162 2-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 941901-54-8

2-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2767162
CAS No.: 941901-54-8
M. Wt: 444.52
InChI Key: HTAUZIURSCMPSN-UHFFFAOYSA-N
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Description

2-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H20N4O4S2 and its molecular weight is 444.52. The purity is usually 95%.
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Biological Activity

The compound 2-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article discusses the biological properties of this compound, including its mechanisms of action, synthesis, and applications in drug discovery.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups, including a methoxyphenyl thioether and a nitrobenzo[d]thiazole moiety. This structural diversity is believed to contribute to its varied biological activities.

Property Value
Molecular Formula C18H20N4O3S
Molecular Weight 372.44 g/mol
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves multi-step reactions, starting from commercially available precursors. Key steps include:

  • Formation of the Thioether : Reacting 4-methoxyphenyl thiol with a suitable electrophile.
  • Piperazine Derivative Synthesis : The introduction of the piperazine ring is achieved through nucleophilic substitution reactions.
  • Coupling with Nitrobenzo[d]thiazole : The final step involves coupling the piperazine derivative with 6-nitrobenzo[d]thiazole to form the target compound.

Antimicrobial Properties

Research has indicated that derivatives of benzothiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds possess antibacterial and antifungal properties, suggesting that this compound may also demonstrate similar effects.

Anticancer Activity

The compound has been evaluated for its anticancer potential against various cell lines. In vitro studies reveal:

  • Mechanism of Action : The nitro group can undergo bioreduction in cellular environments, leading to the formation of reactive intermediates that can induce apoptosis in cancer cells. This mechanism is crucial for its potential as an anticancer agent.
Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)5.0Significant cytotoxicity observed
SK-Hep-1 (Liver)3.5Moderate cytotoxicity
NUGC-3 (Gastric)4.0High efficacy

Neuroprotective Effects

Recent studies suggest that related thiazole derivatives exhibit neuroprotective properties, potentially making this compound a candidate for further research in neurodegenerative diseases.

Case Studies and Research Findings

  • A study published in PMC9502297 highlighted the broad-spectrum antimicrobial activity of benzothiazole derivatives, suggesting that modifications like those present in our compound could enhance efficacy against resistant strains .
  • Another investigation focused on the anticancer effects of thiazolidinone derivatives, revealing significant inhibition of cell proliferation in various cancer models, which may be applicable to our compound due to structural similarities .
  • A comparative analysis of thiazole derivatives demonstrated their potential as multi-target drugs in cancer therapy, indicating that our compound may also exhibit such properties through its diverse functional groups .

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfanyl-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S2/c1-28-15-3-5-16(6-4-15)29-13-19(25)22-8-10-23(11-9-22)20-21-17-7-2-14(24(26)27)12-18(17)30-20/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAUZIURSCMPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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